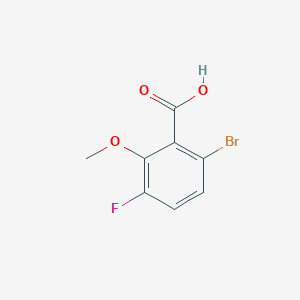

6-Bromo-3-fluoro-2-methoxybenzoic acid

Description

Significance of Halogenated and Methoxy-Substituted Benzoic Acids in Organic Synthesis and Functional Materials

Halogenated and methoxy-substituted benzoic acids are cornerstone reagents in organic chemistry, prized for their utility as versatile intermediates and their presence in a wide array of functional molecules. The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) into organic compounds is a critical transformation in the synthesis of fine chemicals, pharmaceuticals, and polymers. mt.comrsc.org Halogenated organic compounds are precursors for numerous transformations, acting as synthetic equivalents for various carbon-based synthons. acs.org The carbon-halogen bond's polarity and the halide's ability to act as a good leaving group facilitate nucleophilic substitution and elimination reactions. acs.org

Specifically, bromine and fluorine substituents offer distinct advantages. Organobromides are highly useful for forming carbon-carbon bonds through reactions like palladium-catalyzed cross-couplings, and for creating Grignard reagents. mt.com The inclusion of fluorine atoms can significantly alter a molecule's biological activity, metabolic stability, and lipophilicity, making it a common strategy in drug design. mt.com Nearly 20% of active pharmaceutical ingredients and 30% of current agrochemicals contain halogen atoms. rsc.org

The methoxy (B1213986) group (–OCH₃) also plays a crucial role. It is an electron-donating group that can influence a molecule's electronic properties and reactivity. researchgate.net In medicinal chemistry, the methoxy group can enhance a ligand's binding to its target and improve its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net In materials science, methoxy substitution can modulate electronic characteristics, such as the HOMO-LUMO gap, which is relevant for designing functional sensing and optoelectronic materials. researchgate.net

When combined on a benzoic acid scaffold, these functional groups create a multi-functional building block. The carboxylic acid group itself can be converted into esters, amides, or acid halides, or it can be removed through decarboxylation to yield aryl halides. acs.orgwikipedia.orgnih.gov Consequently, compounds like 6-bromo-2,3-difluorobenzoic acid and other halogenated benzoic acid derivatives are key intermediates in synthesizing pharmaceuticals, advanced materials, and agrochemicals with enhanced efficacy and tailored properties. aaronchem.com

Overview of the Research Landscape for 6-Bromo-3-fluoro-2-methoxybenzoic Acid and Related Analogues

While specific, in-depth research focusing exclusively on this compound is not extensively documented in publicly available literature, its structural motifs are characteristic of compounds investigated for significant biological activity. The primary role of such a multi-substituted benzoic acid is often as a crucial building block or intermediate in the synthesis of more complex target molecules. aaronchem.com

The broader research landscape for substituted benzoic acids is vibrant, particularly in medicinal chemistry. For instance, studies on 2,5-substituted benzoic acid scaffolds have led to the development of dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are important targets in cancer therapy. nih.govnih.gov These studies demonstrate how the benzoic acid core can be systematically modified to achieve potent and selective binding to biological targets. nih.gov Similarly, various benzoic acid analogues have been synthesized and evaluated for their potential as anticancer agents, targeting pathways like the tyrosine kinase domain. preprints.org

Research on close structural analogues provides further insight into the potential applications of this chemical family. Derivatives of 2-Bromo-4-fluoro-6-methoxybenzoic acid, for example, have been investigated for potential anti-inflammatory and anticancer properties, marking this class of compounds as a subject of ongoing pharmacological research. The strategic placement of halogen and methoxy groups is known to influence biological interactions and metabolic stability. The exploration of the crystal structures of various fluorinated benzoic acids also contributes to understanding how substitution patterns modulate solid-state packing, which is a key aspect of materials science and drug development. researchgate.net Given this context, this compound represents a promising, yet underexplored, precursor for developing novel compounds in oncology and materials science.

Structural Features and Nomenclature Considerations for this compound

The molecular structure of this compound is defined by a central benzene (B151609) ring functionalized with four different substituents. The defining feature is the carboxylic acid group (–COOH), which classifies it as a benzoic acid. The remaining three substituents are a bromine atom, a fluorine atom, and a methoxy group (–OCH₃).

The precise arrangement of these groups is critical to the compound's identity and chemical properties, as designated by its IUPAC name. Following standard nomenclature rules for benzene derivatives, the carbon atom of the carboxylic acid group attachment is assigned position 1. The substituents are then located as follows:

A methoxy group at position 2

A fluorine atom at position 3

A bromine atom at position 6

This specific substitution pattern distinguishes it from numerous other possible isomers, such as 6-Bromo-2-fluoro-3-methoxy-benzoic acid or 3-Bromo-2-fluoro-6-methoxybenzoic acid, where the functional groups are arranged differently around the ring. chemicalbook.commoldb.com Such positional isomerism can lead to significant differences in reactivity, physical properties, and biological activity.

The key chemical identifiers for this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₆BrFO₃ uni.lu |

| Molecular Weight | 249.04 g/mol sigmaaldrich.com |

| Monoisotopic Mass | 247.94843 Da uni.lu |

| CAS Number | 1780197-82-1 bldpharm.com |

| SMILES | COC1=C(C=CC(=C1C(=O)O)Br)F uni.lu |

| InChI | InChI=1S/C8H6BrFO3/c1-13-7-5(10)3-2-4(9)6(7)8(11)12/h2-3H,1H3,(H,11,12) uni.lu |

| InChIKey | WQNHBLNTCXKCEL-UHFFFAOYSA-N uni.lu |

These structural and chemical data provide a definitive identity for the compound, essential for its synthesis, characterization, and application in further research.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3-fluoro-2-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO3/c1-13-7-5(10)3-2-4(9)6(7)8(11)12/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQNHBLNTCXKCEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1C(=O)O)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780197-82-1 | |

| Record name | 6-bromo-3-fluoro-2-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Route Development for 6 Bromo 3 Fluoro 2 Methoxybenzoic Acid

Retrosynthetic Approaches to the Target Compound

Retrosynthetic analysis involves systematically deconstructing the target molecule into simpler, commercially available starting materials. For 6-bromo-3-fluoro-2-methoxybenzoic acid, several disconnection strategies can be envisioned, primarily revolving around the sequence of introducing the four different substituents onto the benzene (B151609) ring. The order of these reactions is critical due to the directing effects of the existing groups on subsequent electrophilic aromatic substitution or ortho-metalation reactions. libretexts.org

Key retrosynthetic disconnections include:

C-Br Bond Disconnection: This is often a late-stage functionalization. The immediate precursor would be 3-fluoro-2-methoxybenzoic acid. The challenge lies in achieving selective bromination at the C6 position, which is ortho to the carboxylic acid and meta to the fluorine.

C-COOH Bond Disconnection: This approach targets a precursor like 1-bromo-4-fluoro-3-methoxybenzene. The carboxylic acid group can be introduced via methods such as Grignard reagent formation followed by carboxylation with CO₂, or oxidation of a methyl group. libretexts.orgnumberanalytics.com

C-F Bond Disconnection: Introducing a fluorine atom can be complex. A potential precursor could be 6-bromo-2-methoxybenzoic acid, which would require selective fluorination. Alternatively, a starting material already containing the fluoro group, such as a substituted fluoroaniline, can be used.

C-O (Methoxy) Bond Disconnection: This strategy would involve the methylation of a precursor like 6-bromo-3-fluoro-2-hydroxybenzoic acid.

A plausible retrosynthetic pathway could start from 2-methoxybenzoic acid. Regioselective functionalization would be key to installing the fluoro and bromo groups at the desired positions. Alternatively, a more convergent synthesis might begin with a difunctionalized starting material like 3-fluoroanisole (B32098) or 2-bromo-5-fluoroanisole, adding the remaining functional groups sequentially.

| Disconnection Strategy | Precursor Molecule | Subsequent Transformation |

| C-Br Disconnection | 3-Fluoro-2-methoxybenzoic acid | Directed Bromination |

| C-COOH Disconnection | 1-Bromo-4-fluoro-3-methoxybenzene | Lithiation/Carboxylation or Oxidation of a precursor |

| C-F Disconnection | 6-Bromo-2-methoxybenzoic acid | Selective Fluorination |

| C-O (Methoxy) Disconnection | 6-Bromo-3-fluoro-2-hydroxybenzoic acid | Methylation |

Regioselective Functionalization Strategies

Achieving the desired 1,2,3,6-substitution pattern requires highly regioselective reactions. The choice of reagents and reaction conditions is paramount to overcome the challenges posed by the mixed directing effects of the substituents.

Introducing the bromine atom at the C6 position requires overcoming the directing effects of the existing substituents. In a precursor like 3-fluoro-2-methoxybenzoic acid, the methoxy (B1213986) group (ortho, para-directing) and the fluoro group (ortho, para-directing) would favor substitution at other positions. However, the carboxylic acid group can be exploited as a powerful directing group.

Directed Ortho-Metalation (DoM): A highly effective strategy is the use of directed ortho-metalation. organic-chemistry.org The carboxylic acid can be deprotonated to form a carboxylate, which then directs a strong base (like s-butyllithium in the presence of TMEDA) to selectively remove the proton at the C6 position (ortho to the carboxylate). organic-chemistry.org The resulting aryllithium species can then be quenched with an electrophilic bromine source, such as N-bromosuccinimide (NBS) or 1,2-dibromoethane, to install the bromine atom with high regioselectivity. organic-chemistry.org

| Reaction | Reagents | Key Feature | Reference |

| Directed Ortho-Metalation | 1. s-BuLi/TMEDA 2. Electrophilic Bromine Source (e.g., NBS) | Carboxylate group directs lithiation to the ortho C6 position. | organic-chemistry.org |

| Electrophilic Bromination | Br₂ / Lewis Acid (e.g., FeBr₃) | Regioselectivity is governed by the combined electronic effects of all substituents; often leads to mixtures. | libretexts.org |

Introducing fluorine onto an aromatic ring can be accomplished through several methods. If the synthesis starts from a precursor lacking the fluorine atom, such as 6-bromo-2-methoxybenzoic acid, a late-stage fluorination would be necessary.

Electrophilic Fluorination: Reagents like Selectfluor (F-TEDA-BF₄) are used for electrophilic fluorination. However, the regioselectivity on a highly substituted ring can be difficult to control and may lead to a mixture of isomers.

Nucleophilic Aromatic Substitution (S_NAr): This method requires a precursor with a good leaving group (e.g., -NO₂) at the C3 position, activated by electron-withdrawing groups. The leaving group can be displaced by a fluoride (B91410) source, such as potassium fluoride.

From an Amino Group (Balz-Schiemann Reaction): If a precursor like 3-amino-6-bromo-2-methoxybenzoic acid is synthesized, the amino group can be converted to a diazonium salt, which is then thermally or photolytically decomposed in the presence of a fluoride source (e.g., HBF₄ or NaBF₄) to introduce the fluorine atom.

Use of Fluorinated Building Blocks: A more efficient approach often involves using a starting material that already contains the fluorine atom in the correct position, such as 2-fluoromalonic acid, which can be used to construct fluorinated heterocyclic systems that are precursors to the desired benzoic acid. researchgate.net

The methoxy group is typically introduced via the Williamson ether synthesis or through nucleophilic aromatic substitution.

Williamson Ether Synthesis: This involves the methylation of a corresponding phenol. A precursor such as 6-bromo-3-fluoro-2-hydroxybenzoic acid could be treated with a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) in the presence of a base (e.g., K₂CO₃ or NaH) to form the methoxy group.

Nucleophilic Aromatic Substitution (S_NAr): If the ring is sufficiently activated by electron-withdrawing groups, a leaving group (like a halogen or a nitro group) at the C2 position can be displaced by sodium methoxide (B1231860) (NaOMe). This method is particularly effective when strong electron-withdrawing groups are positioned ortho or para to the leaving group. clockss.org

From Thionoesters: A modern approach for introducing related difluoro(methoxy)methyl groups involves the fluorodesulfurization of thionoesters, a method that proceeds under mild conditions. nuph.edu.uanuph.edu.uaresearchgate.net While not a direct methoxy introduction, it highlights advanced techniques for incorporating methoxy-containing fragments.

Carboxylic Acid Formation and Derivatization from Precursors

The carboxylic acid moiety can be introduced at various stages of the synthesis. Several reliable methods are available for its formation from different precursors. libretexts.orgnumberanalytics.com

Carboxylation of Organometallic Reagents: An aryl halide precursor, such as 1-bromo-4-fluoro-3-methoxybenzene, can be converted into a Grignard reagent (using Mg) or an organolithium reagent (using n-BuLi or s-BuLi). Subsequent reaction with solid carbon dioxide (dry ice) followed by an acidic workup yields the desired carboxylic acid. libretexts.orgnumberanalytics.com This is a very common and effective method.

Oxidation of Side Chains: If a precursor with an oxidizable side chain (e.g., a methyl group) at the C1 position is available, it can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. libretexts.orgyoutube.com The reaction is robust and typically high-yielding.

Hydrolysis of Nitriles: A nitrile group (-CN) can be introduced via nucleophilic substitution of an aryl halide (Sandmeyer reaction from a diazonium salt) and then hydrolyzed to a carboxylic acid under acidic or basic conditions. libretexts.org

Oxidation of Aldehydes: A precursor aldehyde, such as 6-bromo-3-fluoro-2-methoxybenzaldehyde, can be readily oxidized to the corresponding carboxylic acid using mild oxidizing agents like potassium hydroxide (B78521) and hydrogen peroxide. google.com

| Precursor Functional Group | Method | Reagents | Reference |

| Aryl Halide (-Br, -I) | Carboxylation of Organometallic | 1. Mg or BuLi 2. CO₂(s) 3. H₃O⁺ | libretexts.orgnumberanalytics.com |

| Methyl Group (-CH₃) | Side-Chain Oxidation | KMnO₄, KOH, H₂O, heat | libretexts.orgyoutube.com |

| Nitrile (-CN) | Hydrolysis | H₃O⁺ or OH⁻, heat | libretexts.org |

| Aldehyde (-CHO) | Oxidation | H₂O₂, KOH | google.com |

Cascade and Multi-Component Reaction Sequences

Modern synthetic chemistry increasingly employs cascade (or domino) and multi-component reactions to enhance efficiency by forming multiple bonds in a single operation. arkat-usa.org While a specific, established cascade or multi-component reaction for this compound is not readily found in the literature, the principles can be applied to design hypothetical, efficient routes.

Cascade Reactions: A cascade reaction is a sequence of intramolecular transformations where the product of the first reaction becomes the substrate for the next, without the need for isolating intermediates. arkat-usa.org One could envision a strategy starting with simpler precursors that undergo a series of cyclization and rearrangement reactions to build the complex aromatic core. For example, a base-promoted domino reaction involving a Diels-Alder cycloaddition followed by aromatization can be used to synthesize functionalized aromatic carboxylic acids from acyclic precursors. acs.org Such strategies are powerful for constructing polycyclic systems and could be adapted for highly substituted monocyclic aromatics. nih.gov

Multi-Component Reactions (MCRs): MCRs involve three or more reactants coming together in a single pot to form a product that contains portions of all starting materials. nih.gov This approach offers high atom economy and convergence. A hypothetical MCR could be designed to assemble a precursor to the target molecule. For instance, a reaction involving a fluorinated building block, a source of the methoxy group, and another component could rapidly assemble a highly functionalized intermediate, which could then be further elaborated to the final product. The use of fluorous tags in MCRs can also simplify purification processes. nih.gov

These advanced strategies, while requiring significant development, offer the potential for more streamlined and environmentally friendly syntheses compared to traditional linear approaches.

Green Chemistry Principles in the Synthesis of Substituted Benzoic Acids

The application of green chemistry principles to the synthesis of substituted benzoic acids is an area of growing importance, aiming to reduce the environmental impact of chemical manufacturing. wipo.int These principles focus on the use of renewable resources, the development of more efficient and less hazardous synthetic routes, and the minimization of waste. wipo.int

Several key green chemistry strategies are being explored for the synthesis of aromatic carboxylic acids:

Use of Greener Solvents and Reagents: Traditional syntheses often employ hazardous organic solvents. Research is focused on replacing these with more environmentally benign alternatives, such as water, supercritical fluids, or ionic liquids. science.gov For example, the Schotten-Baumann reaction for benzoylation can be performed in an aqueous environment at room temperature. science.gov Similarly, the use of toxic heavy metals as catalysts is being phased out in favor of more sustainable alternatives. google.com

Catalytic Processes: The development of highly efficient and recyclable catalysts is a cornerstone of green chemistry. For instance, selenium-catalyzed oxidation of aldehydes to carboxylic acids using hydrogen peroxide in water has been reported as an eco-friendly protocol. google.com This method offers mild reaction conditions and the potential for catalyst and solvent recycling. google.com

Alternative Energy Sources: The use of alternative energy sources, such as microwave irradiation, ultrasound, and photocatalysis, can lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. wipo.int Photocatalytic and electrochemical methods are emerging as promising alternatives for the synthesis of aromatic carboxylic acids under mild conditions. wipo.int

Atom Economy and Waste Reduction: Synthetic routes are being designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. Domino reactions, where multiple bond-forming events occur in a single pot, are a prime example of this approach. umn.edu

Use of Renewable Feedstocks: A long-term goal of green chemistry is to replace petroleum-based starting materials with renewable resources. umn.edu Research into the synthesis of aromatic compounds from biomass-derived precursors is an active area of investigation. umn.edu For instance, functionalized aromatic carboxylic acids can be synthesized from biosourced 3-hydroxy-2-pyrones. umn.edu

| Green Chemistry Principle | Application in Substituted Benzoic Acid Synthesis |

| Prevention | Designing syntheses to minimize waste generation. |

| Atom Economy | Maximizing the incorporation of all starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity. |

| Designing Safer Chemicals | Designing chemical products to be effective while minimizing their toxicity. |

| Safer Solvents and Auxiliaries | Minimizing or avoiding the use of auxiliary substances like solvents. |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. |

| Use of Renewable Feedstocks | Utilizing raw materials derived from renewable resources. |

| Reduce Derivatives | Minimizing or avoiding unnecessary derivatization. |

| Catalysis | Using catalytic reagents in preference to stoichiometric reagents. |

| Design for Degradation | Designing chemical products that can break down into innocuous substances after use. |

| Real-time Analysis for Pollution Prevention | Monitoring and controlling chemical reactions in real-time to prevent the formation of byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing substances and forms of substances that minimize the potential for chemical accidents. |

By integrating these principles into the design of synthetic routes for compounds like this compound, the chemical industry can move towards more sustainable and environmentally responsible practices.

Elucidation of Reaction Chemistry and Chemical Transformations of 6 Bromo 3 Fluoro 2 Methoxybenzoic Acid

Electrophilic Aromatic Substitution Reactivity

The reactivity of the benzene (B151609) ring in 6-Bromo-3-fluoro-2-methoxybenzoic acid towards electrophilic aromatic substitution (EAS) is governed by the cumulative electronic effects of its four substituents: a methoxy (B1213986) group (-OCH₃), a fluorine atom (-F), a bromine atom (-Br), and a carboxylic acid group (-COOH).

The methoxy group is a strong activating group and directs incoming electrophiles to the ortho and para positions. The fluorine and bromine atoms are deactivating yet also ortho, para-directing. Conversely, the carboxylic acid group is a strong deactivating group and a meta-director.

The positions on the aromatic ring are influenced as follows:

Position 4: Ortho to the fluorine and meta to the methoxy and carboxylic acid groups.

Position 5: Para to the methoxy group, ortho to the bromine, and meta to the fluorine and carboxylic acid groups.

Nucleophilic Aromatic Substitution (SNAr) at Halogenated Positions

This compound is a substrate for nucleophilic aromatic substitution (SNAr), particularly due to the presence of the electron-withdrawing carboxylic acid group, which can stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.org The reaction involves the addition of a nucleophile to the aromatic ring, followed by the elimination of a halide leaving group. libretexts.org

This compound presents two potential leaving groups: fluoride (B91410) and bromide. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile. Fluorine, being the most electronegative halogen, polarizes the C-F bond significantly, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. Consequently, the reactivity order for halogens in SNAr reactions is generally F > Cl ≈ Br > I. researchgate.net

Therefore, nucleophilic attack is expected to preferentially displace the fluorine atom at the C3 position over the bromine atom at the C6 position. This reaction can be carried out with a variety of nucleophiles, including amines, alkoxides, and thiolates, to introduce diverse functionalities. researchgate.netresearchgate.net The presence of electron-withdrawing groups ortho or para to the leaving group activates the ring for nucleophilic substitution. libretexts.org

Transformations of the Carboxylic Acid Moiety

The carboxylic acid functional group is a key site for various chemical modifications.

Esterification and Amidation Reactions

The carboxylic acid moiety of this compound can be readily converted into esters and amides through standard condensation reactions.

Esterification: This reaction typically involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions. This process allows for the introduction of various alkyl or aryl groups, modifying the compound's solubility and electronic properties.

Amidation: Amides are synthesized by reacting the carboxylic acid with an amine. This transformation often requires activating the carboxylic acid, for instance, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine. Direct amidation can also be achieved using coupling agents. Copper-catalyzed amination procedures have been developed for bromobenzoic acids, which can produce N-aryl and N-alkyl anthranilic acid derivatives. nih.gov

Reduction and Oxidation Pathways

The carboxylic acid group can also undergo reduction. A common method for the reduction of a carboxylic acid to a primary alcohol involves the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent. This transformation converts the -COOH group into a -CH₂OH group, providing a different functional handle for further synthetic elaboration.

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine substituent on the aromatic ring serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Suzuki-Miyaura Coupling (relevant for boronic acid derivatives)

The Suzuki-Miyaura coupling is a powerful and widely used method for forming biaryl compounds, styrenes, and conjugated systems. libretexts.orgtcichemicals.com In this reaction, the 6-bromo position of the molecule can be coupled with a variety of organoboron compounds, such as boronic acids or boronic esters, in the presence of a palladium catalyst and a base. nih.gov

The general catalytic cycle involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond. libretexts.org

Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium(II) complex. libretexts.org

Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the palladium(0) catalyst. libretexts.org

This reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it highly valuable in organic synthesis. tcichemicals.comnih.gov A variety of boronic esters, including those bearing benzyl, alkyl, aryl, alkenyl, and heteroaromatic groups, have been shown to be compatible with this type of coupling on bromo-substituted aromatic rings. nih.gov

| Aryl Bromide Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Product Type | Reference |

|---|---|---|---|---|---|---|

| Electron-rich Aryl Bromides | Benzyloxyethyltrifluoroborate | PdCl₂(A-taPhos)₂ | Cs₂CO₃ | Toluene/Water | Alkoxyethylarene | nih.gov |

| Electron-poor Aryl Bromides | Benzyloxyethyltrifluoroborate | PdCl₂(A-taPhos)₂ | Cs₂CO₃ | Toluene/Water | Alkoxyethylarene | nih.gov |

| Heteroaryl Bromides (e.g., 3-Bromopyridine) | Benzyloxyethyltrifluoroborate | PdCl₂(A-taPhos)₂ | Cs₂CO₃ | Toluene/Water | Alkoxyethylheteroarene | nih.gov |

| ortho-Bromoanilines | Various boronic esters | CataXCium A Pd G3 | K₃PO₄ | Dioxane/Water | ortho-Substituted anilines | nih.gov |

| Aryl Bromide | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Benzene | Biaryl | libretexts.org |

Heck and Sonogashira Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The bromine atom in this compound serves as a versatile handle for such transformations, including the Heck and Sonogashira reactions.

The Sonogashira coupling reaction pairs the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. This reaction provides a direct route to aryl alkynes. Research on the closely related 6-bromo-3-fluoro-2-cyanopyridine has demonstrated successful Sonogashira couplings with a variety of terminal alkynes. soton.ac.uk These reactions typically employ a palladium catalyst such as Pd(CF₃COO)₂ or Pd(PPh₃)₄, a copper(I) salt like CuI, and a base, often an amine, in a suitable solvent like DMF. soton.ac.ukscirp.org Given the similar electronic environment of the C-Br bond, it is anticipated that this compound would undergo Sonogashira coupling under comparable conditions to yield 3-fluoro-2-methoxy-6-(alkynyl)benzoic acids.

A representative set of conditions and potential products for the Sonogashira coupling of a related bromopyridine is presented in the table below, which can be extrapolated to the benzoic acid derivative.

| Entry | Alkyne | Catalyst System | Base | Solvent | Product | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 3-Fluoro-2-methoxy-6-(phenylethynyl)benzoic acid | (Not Reported) |

| 2 | 1-Heptyne | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 3-Fluoro-2-methoxy-6-(hept-1-yn-1-yl)benzoic acid | (Not Reported) |

| 3 | 3-Butyn-1-ol | Pd(PPh₃)₄ / CuI | Et₃N | DMF | 6-(4-Hydroxybut-1-yn-1-yl)-3-fluoro-2-methoxybenzoic acid | (Not Reported) |

This is an illustrative table based on typical Sonogashira reaction conditions and expected products for the subject compound.

Exploitation of Aryl Halide Reactivity (e.g., Grignard reactions)

The bromine atom of this compound can also be utilized to form organometallic reagents, such as Grignard reagents. The formation of a Grignard reagent involves the reaction of the aryl bromide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). gmu.edumiracosta.edu

However, the presence of the acidic carboxylic acid proton would be incompatible with the basic nature of the Grignard reagent. Therefore, protection of the carboxylic acid group, for instance as an ester, would be a necessary prerequisite for the successful formation of the Grignard reagent. Once formed, this organomagnesium species, methyl 6-(bromomagnesio)-3-fluoro-2-methoxybenzoate, would be a potent nucleophile. It could participate in a wide range of reactions, such as additions to carbonyl compounds (aldehydes, ketones, esters) and nitriles, or in cross-coupling reactions with other electrophiles. For example, reaction with carbon dioxide followed by acidic workup would regenerate the benzoic acid moiety, but with a new carboxyl group at the 6-position.

Mechanistic Studies of Key Synthetic Transformations

The mechanism of palladium-catalyzed cross-coupling reactions, such as the Heck and Sonogashira couplings, is generally well-understood and proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation (for couplings like Sonogashira), or migratory insertion (for Heck), and reductive elimination. nih.govnobelprize.org

Oxidative Addition: The catalytic cycle initiates with the oxidative addition of the aryl bromide to a low-valent palladium(0) complex, forming a palladium(II) intermediate. The rate of this step is influenced by the electron density at the carbon-bromine bond and the nature of the phosphine (B1218219) ligand on the palladium catalyst.

Transmetalation/Migratory Insertion: In the Sonogashira coupling, a copper acetylide, formed from the terminal alkyne and the copper(I) co-catalyst, transfers the alkyne group to the palladium(II) complex in a step called transmetalation. nih.gov In the Heck reaction, the alkene coordinates to the palladium center and then undergoes migratory insertion into the palladium-carbon bond.

Reductive Elimination: The final step is the reductive elimination of the coupled product from the palladium(II) complex, which regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. nih.gov

Kinetic and computational studies have shown that monoligated palladium(0) species, L₁Pd(0), are often the most active catalytic species in the cross-coupling cycle. nih.gov The steric and electronic properties of the phosphine ligand play a crucial role in stabilizing the active catalyst and influencing the rates of the individual steps in the catalytic cycle. For sterically hindered and electron-rich aryl bromides, the choice of a bulky and electron-donating phosphine ligand is often critical for achieving high catalytic activity.

Advanced Spectroscopic and Analytical Characterization for Structural and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 6-Bromo-3-fluoro-2-methoxybenzoic acid, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each chemically non-equivalent proton. The structure contains a methoxy (B1213986) group, two aromatic protons, and one acidic proton from the carboxylic acid group.

The methoxy group (-OCH₃) protons are aliphatic and would appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm. The aromatic region would feature signals from the two protons on the benzene (B151609) ring at positions C4 and C5. These protons are adjacent to each other and would form a coupled system, appearing as doublets. Their chemical shifts are influenced by the surrounding substituents; the proton at C5 is expected to be further downfield than the proton at C4 due to the deshielding effects of the adjacent bromine atom. The carboxylic acid proton (-COOH) is highly deshielded and typically appears as a broad singlet far downfield, often above δ 10-13 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern |

|---|---|---|

| -COOH | > 10.0 | Broad Singlet (br s) |

| Ar-H (C5) | ~7.6 - 7.8 | Doublet (d) |

| Ar-H (C4) | ~7.1 - 7.3 | Doublet (d) |

| -OCH₃ | ~3.9 | Singlet (s) |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, corresponding to the eight unique carbon atoms.

The carbonyl carbon of the carboxylic acid is the most deshielded, typically appearing around 165-175 ppm. The aromatic carbons show a range of chemical shifts influenced by the attached substituents. Carbons directly bonded to electronegative atoms (O, F, Br) are significantly affected. The carbon attached to the methoxy group (C2) and the fluorine (C3) would be downfield, while the carbon attached to bromine (C6) would also have a characteristic shift. The methoxy carbon itself will appear as a distinct signal in the aliphatic region, typically around 55-65 ppm. researchgate.net Halogen substitution is known to cause pronounced effects on the ¹³C NMR chemical shifts of adjacent carbon nuclei. researchgate.netnih.gov

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -COOH | 165 - 175 |

| Ar-C (C1-C6) | 110 - 160 |

| -OCH₃ | 55 - 65 |

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. A single resonance is expected for the fluorine atom at the C3 position in the ¹⁹F NMR spectrum of this compound. The precise chemical shift is dependent on the electronic environment created by the adjacent methoxy and aromatic ring substituents. This signal would likely exhibit coupling to the nearby aromatic proton at C4, providing further structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Vibrational Modes

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The spectrum of this compound is expected to show several characteristic absorption bands. docbrown.infoquora.com

The most prominent feature would be a very broad O-H stretching band from the carboxylic acid group, appearing in the region of 2500-3300 cm⁻¹, a result of hydrogen bonding. researchgate.net A sharp and strong absorption corresponding to the C=O (carbonyl) stretch of the carboxylic acid is expected around 1700-1725 cm⁻¹. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. C-O stretching vibrations for the carboxylic acid and the methoxy ether group would be observed in the 1210-1320 cm⁻¹ and 1000-1150 cm⁻¹ ranges, respectively. The C-F and C-Br stretching frequencies would be found in the fingerprint region, typically below 1200 cm⁻¹ and 700 cm⁻¹, respectively.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (Broad) |

| Aromatic | C-H Stretch | 3000 - 3100 |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 (Strong) |

| Aromatic | C=C Stretch | 1450 - 1600 |

| Carboxylic Acid / Ether | C-O Stretch | 1000 - 1320 |

| Aryl Halide | C-F Stretch | 1000 - 1200 |

| Aryl Halide | C-Br Stretch | 500 - 700 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information based on fragmentation patterns.

For this compound (C₈H₆BrFO₃), the monoisotopic mass is approximately 247.9484 Da. uni.luuni.lu A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity separated by 2 m/z units (M and M+2). High-resolution mass spectrometry (HRMS) would be able to confirm the elemental formula with high accuracy. Predicted m/z values for common adducts are listed below. uni.luuni.lu

| Adduct | Predicted Mass-to-Charge Ratio (m/z) |

|---|---|

| [M]⁺ | 247.9479 |

| [M+H]⁺ | 248.9557 |

| [M+Na]⁺ | 270.9377 |

| [M-H]⁻ | 246.9412 |

X-ray Crystallography for Solid-State Structural Confirmation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate measurements of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or halogen bonding, within the crystal lattice.

If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would confirm the substitution pattern on the benzene ring and reveal its solid-state conformation. However, a review of publicly available structural databases indicates that the crystal structure for this specific compound has not been reported.

Chromatographic Techniques for Separation and Purity Determination in Research Contexts

In the research and development of novel compounds, establishing the purity and identity of a substance is of paramount importance. Chromatographic techniques are indispensable tools for the separation, identification, and quantification of chemical compounds. For a multi-substituted aromatic compound like this compound, these methods are crucial for monitoring reaction progress, isolating the target molecule from byproducts, and ultimately confirming its purity. The selection of a specific chromatographic technique is contingent upon the physicochemical properties of the analyte, such as its polarity, volatility, and thermal stability. High-Performance Liquid Chromatography (HPLC) is generally the preferred method for non-volatile and thermally labile compounds like benzoic acid derivatives, while Gas Chromatography (GC) can be employed for volatile compounds or those that can be made volatile through a process known as derivatization.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the purity assessment of non-volatile organic compounds such as this compound. The development of a robust HPLC method is critical for ensuring accurate and reproducible results. For substituted benzoic acids, reversed-phase HPLC is the most common and effective approach. researchgate.net In this mode of chromatography, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar.

The separation mechanism in reversed-phase HPLC is based on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, the aromatic ring and the bromo and methoxy groups contribute to its hydrophobicity, leading to interaction with the non-polar stationary phase. The carboxylic acid and fluoro groups, being more polar, enhance its solubility in the polar mobile phase. A typical stationary phase for the analysis of such compounds is a C18 (octadecylsilane) column, which provides excellent hydrophobic retention and separation capabilities. colostate.edu

The composition of the mobile phase is a critical parameter that is optimized to achieve the desired separation. A mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water is commonly used. The organic solvent content is adjusted to control the retention time of the analyte; a higher concentration of the organic modifier will decrease the retention time. To ensure good peak shape and reproducibility for an acidic compound like this compound, the pH of the mobile phase is typically controlled by the addition of a small amount of an acid, such as phosphoric acid or formic acid. jfda-online.comsynquestlabs.com This suppresses the ionization of the carboxylic acid group, leading to a single, well-defined chromatographic peak.

Detection is most commonly achieved using a UV-Vis spectrophotometric detector, as the aromatic ring of this compound absorbs ultraviolet light. The wavelength of detection is chosen to maximize the sensitivity for the analyte.

A hypothetical, yet representative, HPLC method for the analysis of this compound is detailed in the table below.

Table 1: Illustrative HPLC Method Parameters for the Analysis of this compound

| Parameter | Condition |

| Chromatographic Mode | Reversed-Phase |

| Stationary Phase (Column) | C18 (Octadecylsilane), 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile : Water (with 0.1% Phosphoric Acid) (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

| Expected Retention Time | 5-10 minutes (dependent on exact conditions and column) |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. However, direct analysis of carboxylic acids like this compound by GC is often challenging due to their low volatility and high polarity. nih.gov These characteristics can lead to poor peak shape, low sensitivity, and irreversible adsorption onto the GC column. akjournals.com To overcome these limitations, a chemical modification process known as derivatization is typically employed. akjournals.com

Derivatization involves converting the polar carboxylic acid group into a less polar and more volatile functional group, such as an ester or a silyl (B83357) ester. akjournals.com This transformation enhances the thermal stability and volatility of the analyte, making it amenable to GC analysis.

One common derivatization strategy for carboxylic acids is esterification, often to form methyl esters. This can be achieved by reacting the benzoic acid with a methylating agent. Another widely used method is silylation, where the acidic proton of the carboxylic acid is replaced by a trimethylsilyl (B98337) (TMS) group. nih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. Current time information in Pasuruan, ID.

Once derivatized, the resulting volatile compound can be separated on a GC column. A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-polydimethylsiloxane stationary phase, is typically used for the separation of such derivatives. The separation is based on the differential partitioning of the analytes between the gaseous mobile phase (an inert gas like helium or nitrogen) and the liquid stationary phase.

Detection is commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC coupled with Mass Spectrometry (GC-MS) is a particularly powerful technique as it not only separates the components of a mixture but also provides structural information, aiding in the unequivocal identification of the compound. nih.govCurrent time information in Pasuruan, ID.

The table below outlines a representative GC method for the analysis of the trimethylsilyl derivative of this compound.

Table 2: Representative GC-MS Method Parameters for the Analysis of Derivatized this compound

| Parameter | Condition |

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Derivative Formed | Trimethylsilyl (TMS) ester |

| GC Column | 5% Phenyl-polydimethylsiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Temperature Program | Initial 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 m/z |

Computational and Theoretical Investigations into 6 Bromo 3 Fluoro 2 Methoxybenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in providing a microscopic understanding of the molecule's characteristics.

The electronic properties of 6-bromo-3-fluoro-2-methoxybenzoic acid are governed by the interplay of its various substituents. The bromo and fluoro atoms act as electron-withdrawing groups through their inductive effects, while the methoxy (B1213986) group is electron-donating via resonance. The carboxyl group is also electron-withdrawing. cutm.ac.in

A molecular orbital analysis would reveal the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Table 1: Expected Qualitative Effects of Substituents on the Aromatic Ring's Electron Density

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring Electron Density |

| -Br (Bromo) | Electron-withdrawing | Electron-donating (weak) | Deactivating |

| -F (Fluoro) | Electron-withdrawing | Electron-donating (weak) | Deactivating |

| -OCH₃ (Methoxy) | Electron-withdrawing | Electron-donating (strong) | Activating |

| -COOH (Carboxyl) | Electron-withdrawing | Electron-withdrawing | Deactivating |

This table presents a qualitative prediction of substituent effects.

The conformational landscape of this compound is primarily determined by the rotation around the single bonds connecting the carboxylic and methoxy groups to the aromatic ring. Intramolecular hydrogen bonding between the hydrogen of the carboxyl group and the oxygen of the adjacent methoxy group, or the fluorine atom, could significantly stabilize certain conformations. rsc.org Computational methods such as Density Functional Theory (DFT) would be employed to map the potential energy surface and identify the most stable conformers of the molecule.

Quantum chemical calculations can be utilized to predict various spectroscopic parameters. For instance, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra can be performed. These predicted spectra would serve as valuable tools for the experimental identification and characterization of the compound.

Molecular Dynamics and Docking Simulations (in non-clinical contexts)

Structure-Reactivity and Structure-Property Relationship (SAR/SPR) Studies

The reactivity of the aromatic ring in this compound towards electrophilic substitution is dictated by the combined electronic effects of its substituents. The bromo and fluoro groups are deactivating yet ortho-, para-directing, while the methoxy group is activating and also ortho-, para-directing. libretexts.orgopenstax.org Conversely, the carboxylic acid group is a deactivating, meta-directing group. cutm.ac.in

The ultimate position of an incoming electrophile would be determined by the net influence of these competing directing effects. Furthermore, the presence of electron-withdrawing groups like bromine, fluorine, and the carboxylic acid moiety is expected to increase the acidity (lower the pKa) of the benzoic acid compared to the unsubstituted benzoic acid. libretexts.orgmdpi.com

Table 2: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Effect |

| -Br (Bromo) | Deactivating | Ortho, Para |

| -F (Fluoro) | Deactivating | Ortho, Para |

| -OCH₃ (Methoxy) | Activating | Ortho, Para |

| -COOH (Carboxyl) | Deactivating | Meta |

This table provides a general summary of substituent effects.

Acidity and Dissociation Constant Predictions

The acidity of a carboxylic acid, quantified by its acid dissociation constant (pKa), is profoundly influenced by the electronic effects of its substituents. For this compound, the interplay between the electron-withdrawing bromo and fluoro groups and the electron-donating methoxy group presents a complex case for theoretical analysis.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful toolkit for predicting the pKa of such molecules. psu.eduresearchgate.netnih.govnih.gov Methodologies like those employing the B3LYP or M06-2X functionals with basis sets such as 6-311+G(d,p) are commonly used to calculate the gas-phase acidities. psu.eduacs.org To accurately predict pKa in a solution, these gas-phase calculations are coupled with a solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), which accounts for the stabilizing effect of the solvent on the resulting carboxylate anion. researchgate.netnih.govnih.gov

The prediction of the pKa value relies on calculating the Gibbs free energy change (ΔG) for the dissociation of the carboxylic acid in a solvent (typically water). The electron-withdrawing inductive effects of the bromine and fluorine atoms are expected to stabilize the resulting benzoate (B1203000) anion, thereby increasing the acidity and lowering the pKa value. nih.govnih.gov Conversely, the methoxy group, while electron-withdrawing inductively, can act as a resonance donor, which could potentially destabilize the anion and decrease acidity. The precise positioning of these substituents relative to the carboxylic acid group is critical in determining their net effect.

A hypothetical table of predicted pKa values for this compound and related compounds, based on DFT calculations, is presented below to illustrate the expected data from such a study.

| Compound | Predicted pKa (in water) |

| Benzoic acid | 4.20 |

| 2-Methoxybenzoic acid | 4.09 |

| 3-Fluorobenzoic acid | 3.87 |

| 2-Bromobenzoic acid | 2.85 |

| This compound | (Predicted to be < 3.5) |

Note: The pKa value for this compound is a hypothetical prediction based on the expected cumulative electron-withdrawing effects of the substituents.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanistic pathways of chemical reactions involving complex molecules like this compound. Theoretical calculations can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the associated activation energies.

For instance, in reactions such as esterification, amide formation, or nucleophilic aromatic substitution, computational modeling can provide insights into the step-by-step process. dntb.gov.ua DFT calculations can be employed to model the interaction of the benzoic acid derivative with other reactants and catalysts. For example, in a palladium-catalyzed cross-coupling reaction, a common transformation for bromo-aromatic compounds, computational studies could elucidate the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.

Similarly, the investigation of electrophilic aromatic substitution reactions on the benzene (B151609) ring of this compound would benefit from computational analysis. The existing substituents will direct incoming electrophiles to specific positions, and computational modeling can predict the regioselectivity by calculating the energies of the possible intermediates (sigma complexes).

A hypothetical reaction pathway for the hydrolysis of an ester derived from this compound, as elucidated by computational modeling, is outlined in the table below.

| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |

| 1. Nucleophilic Attack | Attack of a water molecule on the carbonyl carbon of the ester. | 15.2 |

| 2. Tetrahedral Intermediate Formation | Formation of a transient tetrahedral intermediate. | - |

| 3. Proton Transfer | Proton transfer from the attacking water molecule to the alkoxy group. | 5.8 |

| 4. C-O Bond Cleavage | Cleavage of the carbon-oxygen bond of the leaving alcohol. | 20.5 |

| 5. Product Formation | Formation of this compound and the alcohol. | - |

Note: The activation energies presented are hypothetical values to exemplify the data obtained from computational mechanistic studies.

Applications of 6 Bromo 3 Fluoro 2 Methoxybenzoic Acid As a Key Chemical Building Block

Role in the Synthesis of Advanced Organic Scaffolds

The strategic placement of orthogonal functional groups on the benzene (B151609) ring of 6-bromo-3-fluoro-2-methoxybenzoic acid makes it an important building block for creating advanced organic scaffolds. The bromine atom is particularly useful for engaging in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures, which are common motifs in many biologically active compounds and functional materials.

The carboxylic acid group can be readily converted into other functional groups like esters, amides, or alcohols, further expanding its synthetic utility. The fluorine and methoxy (B1213986) substituents modulate the electronic properties of the aromatic ring, influencing its reactivity and the properties of the resulting scaffolds. For instance, the electron-withdrawing nature of the fluorine atom can affect the acidity of the carboxylic acid and the reactivity of the ring in substitution reactions.

Application in Medicinal Chemistry Research as an Intermediate

In medicinal chemistry, substituted benzoic acids are crucial intermediates for the synthesis of new therapeutic agents. The distinct combination of substituents in this compound allows for precise structural modifications to optimize the pharmacological properties of drug candidates. aaronchem.com

This compound serves as a precursor for the synthesis of various bioactive agents. Halogenated aromatic compounds are known to possess potential anti-inflammatory, antibacterial, and anticancer properties. The structure of this compound is a key fragment for building more complex molecules that can interact with biological targets.

For example, it can be used in the synthesis of kinase inhibitors. Kinases are critical targets in oncology and immunology, and their inhibitors often feature complex heterocyclic systems built upon substituted aromatic rings. The development of potent and selective inhibitors, such as those targeting Bruton's tyrosine kinase (BTK) for autoimmune diseases, involves the assembly of highly decorated molecular architectures where intermediates like this compound can provide a foundational scaffold. nih.gov Research has also shown that derivatives of halogenated benzoic acids may possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

The specific functional groups of this compound are valuable in the rational design of ligands and molecular probes. The fluorine atom can participate in hydrogen bonding with biological targets like enzymes and receptors, enhancing binding affinity and selectivity. The methoxy group can also engage in hydrogen bonding and hydrophobic interactions.

Furthermore, the bromine atom can serve as a heavy atom for X-ray crystallography, aiding in the determination of the three-dimensional structure of a ligand bound to its protein target. This structural information is invaluable for structure-based drug design, allowing chemists to refine molecular structures for improved potency and specificity.

Utilization in Agrochemical Research and Development

In the field of agrochemicals, there is a continuous need to develop new herbicides, pesticides, and fungicides with improved efficacy, selectivity, and environmental profiles. Substituted benzoic acids are important building blocks in this area. Analogous compounds, such as 6-Bromo-2,3-difluorobenzoic acid, are utilized to create novel pesticides and herbicides. aaronchem.com The modification of molecular structures using such intermediates helps to optimize the bioactivity and selectivity of the final agricultural products. aaronchem.com The unique substitution pattern of this compound allows for the introduction of specific functionalities that can enhance the performance and reduce the environmental impact of new agrochemicals. aaronchem.com

Integration into Materials Science for Specialty Chemical Production

The reactivity and structural features of this compound also lend themselves to applications in materials science for the production of specialty chemicals and advanced materials. aaronchem.com By incorporating this compound into larger molecular structures, researchers can tailor material properties such as thermal stability, durability, and electrical conductivity. aaronchem.com

The bifunctional nature of this compound, with its carboxylic acid and bromo functionalities, allows it to be used as a monomer in polymerization reactions. The carboxylic acid can undergo condensation polymerization to form polyesters or polyamides. The bromine atom can be used as a site for post-polymerization modification or to initiate certain types of polymerization.

Precursors for Electronic and Optical Materials

This compound serves as a valuable precursor in the synthesis of advanced materials for electronic and optical applications. The unique combination of bromo, fluoro, and methoxy functional groups on the benzoic acid framework allows for the tailoring of material properties. By incorporating this compound into polymer structures or other advanced materials, researchers can modify characteristics such as thermal stability, durability, and electrical conductivity. aaronchem.com

The presence of fluorine is particularly significant for developing materials with specific electronic properties. Fluorination can alter the energy levels of frontier molecular orbitals (HOMO-LUMO), which is a critical factor in designing organic electronic materials, including those used in Organic Light Emitting Diodes (OLEDs). researchgate.net The electron-withdrawing nature of fluorine and the steric and electronic influence of the bromine and methoxy groups provide a versatile platform for creating novel organic semiconductors and dielectrics.

Furthermore, theoretical studies on similar halogenated and methoxylated benzoic acid derivatives have explored their non-linear optical (NLO) properties. researchgate.net Parameters like dipole moment, polarizability, and hyperpolarizability are crucial for NLO materials used in technologies such as optical switching and frequency conversion. The specific substitution pattern of this compound makes it a promising candidate for synthesizing molecules with significant NLO responses.

Table 1: Potential Impact of Substituents on Material Properties

| Substituent Group | Property Influence | Potential Application Area |

| Bromine | Heavy atom effect, site for cross-coupling reactions | Phosphorescent OLEDs, Organic Photovoltaics |

| Fluorine | High electronegativity, tunes electronic energy levels | Organic semiconductors, Dielectrics |

| Methoxy | Electron-donating, influences solubility and morphology | Solution-processable electronics |

| Carboxylic Acid | Anchoring group, enables derivatization | Surface modification, Polymer synthesis |

Catalyst Design and Ligand Development

In the realm of catalysis, this compound is a highly functionalized building block for the design of specialized ligands and participation in catalytic reactions. The bromine atom makes the molecule an excellent substrate for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is fundamental in forming carbon-carbon bonds. These reactions are pivotal for constructing complex molecular architectures required for new catalysts and functional materials.

The development of novel catalytic systems often relies on ligands that can fine-tune the electronic and steric properties of a metal center. The fluorinated benzoic acid structure can be incorporated into more complex ligand frameworks. For instance, fluorinated groups are known to influence the reactivity and selectivity of palladium-based catalysts used in C-H bond activation and fluorination reactions. researchgate.net The electronic properties imparted by the fluorine and methoxy groups can be harnessed to create ligands for asymmetric catalysis, where high enantioselectivity is desired.

Research into decarboxylative reactions catalyzed by transition metals also highlights the utility of carboxylic acids in synthesis. researchgate.net While not directly a catalyst or ligand itself in this context, the carboxylic acid group of this compound allows it to be used as a substrate in reactions that generate new chemical entities under catalytic conditions, contributing to the broader field of catalyst system development.

Table 2: Role in Catalysis and Ligand Synthesis

| Feature of Compound | Application in Catalysis | Example Reaction Type |

| Bromo Group | Substrate for cross-coupling | Suzuki, Heck, Sonogashira |

| Fluoro & Methoxy Groups | Electronic modification of ligands | Asymmetric Catalysis |

| Aromatic Ring | Core scaffold for ligand structure | Pincer Ligands, Bidentate Ligands |

| Carboxylic Acid Group | Reactive handle for derivatization | Decarboxylative Coupling |

As an Analytical Reference Standard in Chemical Research

This compound is utilized as an analytical reference standard in various chemical research and quality control settings. An analytical standard is a highly purified compound used as a measurement base for qualitative or quantitative analysis. sigmaaldrich.com This compound's well-defined chemical structure and properties make it suitable for calibrating analytical instruments and validating new analytical methods.

Chemical suppliers provide this compound with detailed documentation, often including data from techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). bldpharm.com This information confirms the identity and purity of the substance, which is essential for its role as a reference material. Researchers developing synthetic pathways to new pharmaceuticals or materials can use this compound as a standard to compare against their synthesized products, verifying the structure and assessing the purity of their target molecules.

In chromatography, reference standards are indispensable for determining the retention times of compounds, allowing for their identification in complex mixtures. sigmaaldrich.com For example, in the quality control of a manufacturing process where this acid is an intermediate, HPLC methods would rely on a pure standard of the compound to quantify its presence and ensure the reaction is proceeding as expected. The National Institute of Standards and Technology (NIST) maintains databases of chemical and physical properties for many compounds, which serves as a reference for researchers and underscores the importance of well-characterized standards in science. nist.gov

Table 3: Analytical Data for Reference Standard

| Property | Description | Reference |

| Molecular Formula | C₈H₆BrFO₃ | uni.lu |

| Molecular Weight | 249.04 g/mol | sigmaaldrich.com |

| CAS Number | 1780197-82-1 | bldpharm.com |

| Typical Purity | >95% | |

| Common Analytical Methods | NMR, HPLC, LC-MS | bldpharm.com |

Future Research Trajectories and Emerging Paradigms for 6 Bromo 3 Fluoro 2 Methoxybenzoic Acid

Development of Novel Catalytic Systems for Derivatization

The derivatization of 6-Bromo-3-fluoro-2-methoxybenzoic acid is a key area for future investigation, with a focus on developing novel catalytic systems that offer high selectivity and efficiency. The molecule's multiple reaction sites—the bromo and fluoro substituents, the carboxylic acid, and the aromatic ring itself—allow for a wide range of transformations.

Future research will likely concentrate on advancing transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the C-Br bond. The development of catalysts with tailored ligands will be crucial to achieve high yields and functional group tolerance, especially given the presence of other potentially reactive sites. Furthermore, catalytic C-H activation could provide pathways to introduce new substituents onto the aromatic ring with high regioselectivity, bypassing the need for pre-functionalized starting materials. For the carboxylic acid group, new catalytic methods for esterification and amidation that proceed under mild conditions are of significant interest. nih.govnih.govresearchgate.net

Table 1: Potential Catalytic Systems for Derivatization

| Reaction Type | Target Site | Potential Catalyst System | Resulting Derivative Class |

|---|---|---|---|

| Suzuki Coupling | C-Br Bond | Pd(PPh₃)₄ / Base (e.g., K₂CO₃) | Aryl/heteroaryl substituted benzoic acids |

| Buchwald-Hartwig Amination | C-Br Bond | Pd₂(dba)₃ / Ligand (e.g., XPhos) / Base | N-Aryl substituted aminobenzoic acids |

| Sonogashira Coupling | C-Br Bond | PdCl₂(PPh₃)₂ / CuI / Amine Base | Alkynyl-substituted benzoic acids |

| Esterification | Carboxylic Acid | Lewis Acids (e.g., Sc(OTf)₃) | Benzoic acid esters |

| Amidation | Carboxylic Acid | Carbodiimides (e.g., DCC) with activators | Benzoic acid amides |

Strategies for Asymmetric Synthesis of Chiral Derivatives

The synthesis of chiral derivatives from achiral precursors like this compound is a significant challenge and a major direction for future research. Introducing chirality can be essential for applications where specific stereoisomers are required.

Strategies are expected to focus on two main approaches: the use of chiral auxiliaries and asymmetric catalysis. A chiral auxiliary could be temporarily attached to the carboxylic acid group to direct subsequent reactions stereoselectively. For instance, Evans oxazolidinones can act as chiral auxiliaries to control the stereochemistry of alkylation reactions on molecules. nih.gov Alternatively, the development of asymmetric catalytic systems could enable the enantioselective transformation of the molecule. For example, a catalytic asymmetric hydrogenation of a derivative could create a stereocenter. Research into phase-transfer catalysts, particularly those based on cinchona alkaloids, could also provide a pathway for the asymmetric synthesis of certain derivatives. nih.gov

Table 2: Asymmetric Synthesis Strategies

| Strategy | Methodology | Potential Application |

|---|---|---|

| Chiral Auxiliaries | Covalent attachment of a chiral molecule (e.g., Evans oxazolidinone) to the carboxyl group to direct a subsequent stereoselective reaction. | Asymmetric alkylation or addition reactions. |

| Asymmetric Catalysis | Use of a chiral catalyst (e.g., a transition metal complex with a chiral ligand) to catalyze an enantioselective reaction. | Enantioselective reduction, oxidation, or C-C bond formation. |

| Kinetic Resolution | Enzymatic or catalytic reaction that selectively transforms one enantiomer of a racemic intermediate, allowing for the separation of the other. | Separation of chiral derivatives produced as a racemic mixture. |

Implementation in Flow Chemistry and Continuous Manufacturing Processes

The transition from traditional batch processing to flow chemistry and continuous manufacturing offers significant advantages in terms of safety, efficiency, scalability, and process control. pharmtech.comresearchgate.net For reactions involving this compound, this paradigm shift is a promising area of future research.

Implementing its synthesis and derivatization in flow reactors can allow for better control over reaction parameters such as temperature, pressure, and mixing, which is particularly important for exothermic reactions or when dealing with unstable intermediates. nih.govnih.gov Continuous flow systems can enable the safe use of hazardous reagents and high-pressure conditions that are often challenging in batch reactors. researchgate.netyoutube.com Research will focus on designing integrated multi-step flow processes where the crude product from one step is directly used as the substrate in the next, minimizing waste and purification steps. mdpi.comnih.gov Studies on esterification of benzoic acid in continuous flow microwave reactors have already demonstrated the potential for rapid and controlled reactions. researchgate.net

Table 3: Comparison of Batch vs. Flow Processes for Derivatization

| Parameter | Batch Processing | Flow Chemistry |

|---|---|---|

| Heat Transfer | Limited by surface-area-to-volume ratio, potential for hot spots. | Excellent due to high surface-area-to-volume ratio in microreactors. |

| Safety | Large volumes of reagents and intermediates increase risk. | Small reaction volumes minimize risk of runaway reactions. researchgate.net |

| Scalability | Often requires re-optimization of reaction conditions. | Scalable by running the process for a longer duration ("scaling out"). acs.org |

| Process Control | Less precise control over temperature, mixing, and residence time. | Precise and automated control over all reaction parameters. nih.gov |

Exploration of New Bio-conjugation and Click Chemistry Applications

Bioconjugation involves the covalent linking of two molecules, where at least one is a biomolecule, to create a new construct with combined properties. wikipedia.org The carboxylic acid group of this compound is an ideal handle for bioconjugation. It can be activated, for example with carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS), to form a stable amide bond with amine groups on proteins, peptides, or other biomolecules. cellmosaic.comrsc.org

Furthermore, the field of "click chemistry," which describes reactions that are rapid, high-yielding, and biocompatible, offers another exciting trajectory. nih.gov While the parent molecule is not directly equipped for click reactions, its bromo-substituent can be synthetically converted into an azide (B81097) or a terminal alkyne. This would transform the molecule into a platform that can be readily "clicked" onto complementary-functionalized biomolecules or materials, opening up applications in diagnostics, drug delivery, and materials science. thermofisher.comnih.gov

Predictive Modeling for Accelerated Discovery of Derivatives with Desired Chemical Profiles

Computational chemistry and predictive modeling are becoming indispensable tools in modern chemical research. For this compound, these approaches can significantly accelerate the discovery and optimization of new derivatives.

Quantum chemical methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of the molecule and its potential derivatives. niscpr.res.in This allows researchers to predict reactivity, stability, and spectroscopic properties before synthesis is attempted. researchgate.net Molecular Electrostatic Potential (MEP) maps can identify sites susceptible to nucleophilic or electrophilic attack, guiding the design of new reactions. researchgate.net For derivatives with potential biological applications, molecular docking simulations can predict how they might bind to specific protein targets, helping to prioritize which compounds to synthesize and test. niscpr.res.in This in silico screening process saves time and resources, focusing laboratory efforts on the most promising candidates.

Table 4: Predictive Modeling Techniques and Their Applications

| Modeling Technique | Predicted Properties | Application in Derivative Discovery |

|---|---|---|

| Density Functional Theory (DFT) | Molecular orbital energies, electron density, bond strengths. niscpr.res.in | Predicting reaction outcomes and molecular stability. |

| Molecular Electrostatic Potential (MEP) | Regions of positive and negative electrostatic potential. researchgate.net | Identifying sites for electrophilic and nucleophilic attack. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation between chemical structure and biological activity. | Predicting the biological activity of unsynthesized derivatives. |

| Molecular Docking | Binding affinity and orientation within a biological target. niscpr.res.in | Screening for potential drug candidates and inhibitors. |

Compound Index

Q & A

Q. What are the common synthetic routes for preparing 6-Bromo-3-fluoro-2-methoxybenzoic acid, and what critical reaction conditions must be controlled?